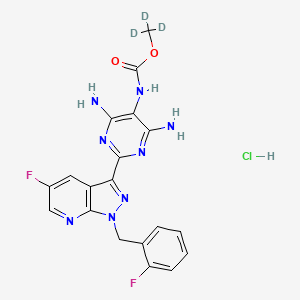
N-(3-((2-aminoethyl)disulfaneyl)propyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Covalent BAX Inhibitor 1, commonly referred to as CBI1, is a small molecule that acts as a covalent inhibitor of the BCL-2-associated X protein (BAX)CBI1 selectively derivatizes BAX at cysteine 126, inhibiting its activation and subsequent apoptotic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CBI1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the molecular backbone through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity and selectivity for BAX. This may involve halogenation, alkylation, or sulfonation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of CBI1 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and high-throughput screening methods can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
CBI1 undergoes several types of chemical reactions, including:
Covalent Bond Formation: CBI1 forms a covalent bond with cysteine 126 on BAX, inhibiting its activation.
Inhibition of Lipidation: CBI1 blocks the lipidation of BAX, preventing its oligomerization and subsequent apoptotic activity.
Common Reagents and Conditions
The reactions involving CBI1 typically require:
Ligands and Mutagenesis Agents: These are used to trigger the activation of BAX, which CBI1 then inhibits.
Organic Solvents: Solvents such as dimethyl sulfoxide (DMSO) are commonly used to dissolve CBI1 and facilitate its interaction with BAX.
Major Products Formed
The primary product formed from the reaction of CBI1 with BAX is a covalently modified BAX protein, which is rendered inactive and unable to induce apoptosis .
Wissenschaftliche Forschungsanwendungen
CBI1 has a wide range of scientific research applications, including:
Cancer Research: By inhibiting BAX, CBI1 can prevent the apoptosis of cancer cells, making it a potential therapeutic agent for cancer treatment.
Neurodegenerative Diseases: CBI1 can protect neurons from apoptosis, offering potential therapeutic benefits for conditions such as Alzheimer’s and Parkinson’s diseases.
Stroke Research: Inhibiting BAX with CBI1 can reduce cell death in stroke models, providing insights into potential treatments for ischemic stroke.
Basic Apoptosis Research: CBI1 serves as a valuable tool for studying the mechanisms of apoptosis and the role of BAX in cell death.
Wirkmechanismus
CBI1 exerts its effects by selectively derivatizing BAX at cysteine 126. This covalent modification inhibits the activation of BAX by preventing its conformational changes and lipidation. As a result, BAX is unable to oligomerize and form pores in the mitochondrial membrane, which are essential for the release of apoptogenic factors and the initiation of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BCL-2 Inhibitors: Compounds that inhibit other members of the BCL-2 family, such as BCL-2 and BCL-xL, share similar mechanisms of action but target different proteins.
Uniqueness of CBI1
CBI1 is unique in its ability to covalently modify BAX at a specific cysteine residue, providing a high degree of selectivity and potency. This covalent inhibition mechanism distinguishes CBI1 from other BAX inhibitors that rely on non-covalent interactions .
Eigenschaften
Molekularformel |
C15H19BrN4OS2 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-[3-(2-aminoethyldisulfanyl)propyl]-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H19BrN4OS2/c16-12-4-2-11(3-5-12)13-10-14(20-19-13)15(21)18-7-1-8-22-23-9-6-17/h2-5,10H,1,6-9,17H2,(H,18,21)(H,19,20) |
InChI-Schlüssel |
JQUQWVUKOFNECI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NCCCSSCCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


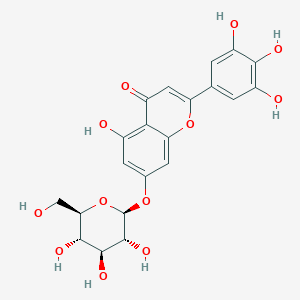
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
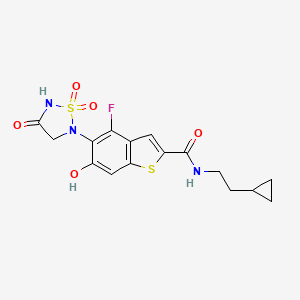


![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
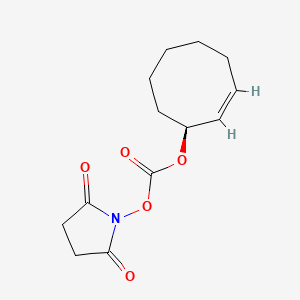
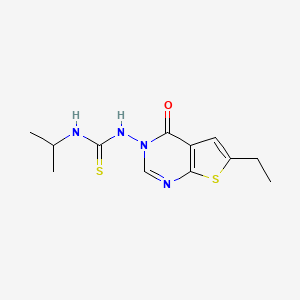
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
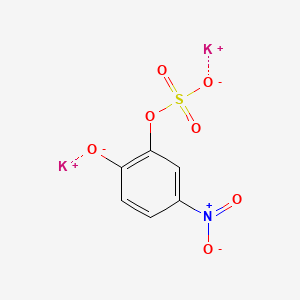
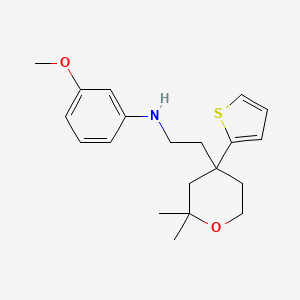
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
